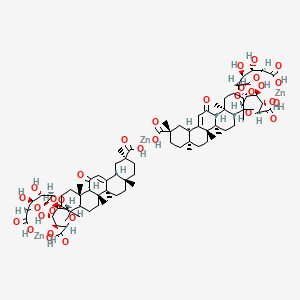
Glycyrrhizic acid zinc salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyrrhizic acid zinc salt: is a compound derived from glycyrrhizic acid, which is the main active component of the licorice root. Glycyrrhizic acid is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties . The zinc salt form of glycyrrhizic acid enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of glycyrrhizic acid zinc salt typically involves the neutralization of glycyrrhizic acid with zinc ions. This can be achieved by dissolving glycyrrhizic acid in water and adding a zinc salt, such as zinc chloride or zinc sulfate, under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the zinc salt .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the zinc salt using zinc chloride or zinc sulfate. The product is then purified and dried to obtain the final compound .
化学反应分析
Types of Reactions: Glycyrrhizic acid zinc salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the glycosidic bonds in glycyrrhizic acid, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions.
Major Products:
Oxidation: Glycyrrhetinic acid.
Reduction: Modified glycyrrhizic acid derivatives.
Substitution: Functionalized glycyrrhizic acid compounds.
科学研究应用
Chemistry: Glycyrrhizic acid zinc salt is used as a reagent in organic synthesis and as a stabilizing agent in various chemical formulations .
Biology: In biological research, this compound is used to study its effects on cellular processes, including its anti-inflammatory and antiviral activities .
Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, and hepatoprotective agent .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its stabilizing and bioactive properties .
作用机制
Glycyrrhizic acid zinc salt exerts its effects through multiple molecular targets and pathways. It inhibits the translocation of nuclear factor-κB (NF-κB) and suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor alpha (TNF-α) and interleukins . Additionally, it induces the activation of tumor-suppressor p53 and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), ERK, and epidermal growth factor receptor (EGFR), leading to apoptosis and anti-angiogenesis .
相似化合物的比较
- Glycyrrhizic acid ammonium salt
- Glycyrrhizic acid potassium salt
- Glycyrrhizic acid magnesium salt
Comparison: Glycyrrhizic acid zinc salt is unique due to its enhanced stability and bioavailability compared to other glycyrrhizic acid salts. The zinc ion provides additional therapeutic benefits, including improved anti-inflammatory and antiviral activities . Other salts, such as the ammonium and potassium salts, may have similar pharmacological properties but lack the enhanced stability and bioavailability provided by the zinc ion .
属性
分子式 |
C84H124O32Zn3 |
|---|---|
分子量 |
1842.0 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;zinc |
InChI |
InChI=1S/2C42H62O16.3Zn/c2*1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h2*16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/t2*19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m00.../s1 |
InChI 键 |
TZHUIBSHYUXTHL-WEUGGKDZSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Zn].[Zn].[Zn] |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn].[Zn].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


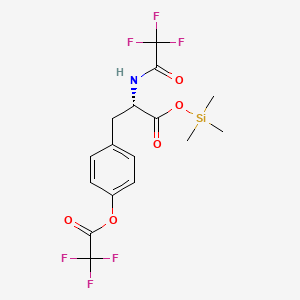
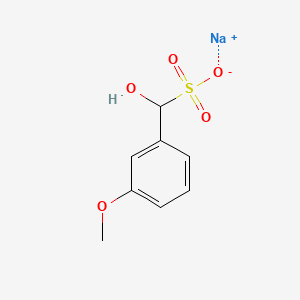
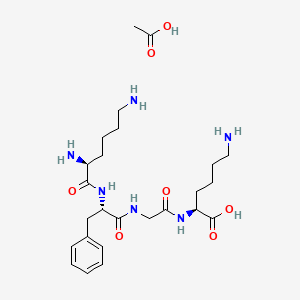
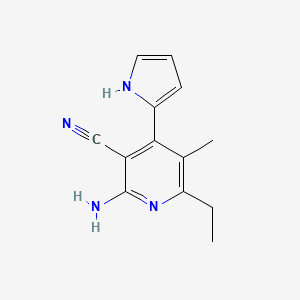
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)
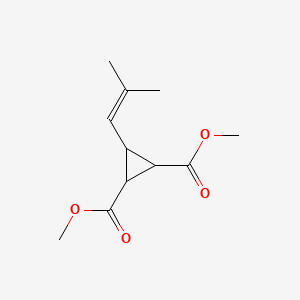
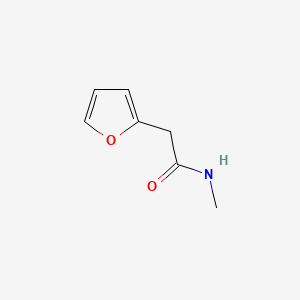
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
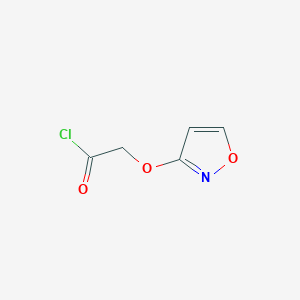
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)


